molecular formula C2H11NO7P2 B12687948 Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate CAS No. 5578-43-8

Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate

Cat. No.: B12687948
CAS No.: 5578-43-8
M. Wt: 223.06 g/mol
InChI Key: TYKSXSWIOYAJIN-UHFFFAOYSA-N
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Description

Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate is a nitrogenous bisphosphonate salt of significant interest in advanced technological research, particularly for its role as a key ligand in coordination chemistry. Its primary research value lies in the development of next-generation energy storage systems. Scientific studies have demonstrated its application in synthesizing iron (Fe) complexes for use in all-soluble redox flow batteries. When employed as a ligand for Fe in a near-neutral pH environment, the resulting complex exhibits a significantly shifted negative redox potential, which can lead to an over 30% increase in battery output voltage. These systems have shown remarkable stability, with reports of negligible capacity degradation over 900 cycles and 100% Coulombic efficiency, presenting a promising path for low-cost, stable grid energy storage . Beyond energy storage, this compound serves as a versatile precursor and ligand in materials science. The strong coordination of the (1-hydroxyethylidene)bisphosphonate moiety with various metal cations enables the formation of functional metal-organic materials and nanocomposite hydrogels. These dynamic coordination systems are explored for applications such as the programmable release of functional molecules and the creation of materials with tunable mechanical properties . The compound's structure, featuring a P-C-P bridge that is resistant to hydrolysis, provides a stable and metabolically robust platform for designing novel materials and studying metal-ligand interactions in aqueous systems .

Properties

CAS No.

5578-43-8

Molecular Formula

C2H11NO7P2

Molecular Weight

223.06 g/mol

IUPAC Name

azanium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate

InChI

InChI=1S/C2H8O7P2.H3N/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);1H3

InChI Key

TYKSXSWIOYAJIN-UHFFFAOYSA-N

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)[O-].[NH4+]

Related CAS

7101-46-4
34274-29-8
66052-90-2
5578-43-8
2809-20-3

Origin of Product

United States

Preparation Methods

One-Step Reaction from Carboxylic Acids

The classical and most established method for synthesizing 1-hydroxyethylidene bisphosphonates involves the reaction of a carboxylic acid (such as acetic acid derivatives) with phosphorus trichloride and phosphorous acid, followed by hydrolysis. This method, originally optimized by Kieczykowski et al., proceeds as follows:

  • Step 1: Formation of acyl chloride intermediate from the carboxylic acid.
  • Step 2: Reaction of the acyl chloride with phosphorus trichloride and phosphorous acid to form a ketophosphonate intermediate.
  • Step 3: Hydrolysis of the intermediate to yield the hydroxybisphosphonate.

This reaction is typically carried out in solvents such as phenylsulphonic acid, methanesulphonic acid, or chlorobenzene, with sulfone and methanesulphonic acid being preferred for their ability to promote the reaction efficiently.

Key features:

Parameter Details
Starting material Carboxylic acid (e.g., acetic acid)
Reagents Phosphorus trichloride, phosphorous acid
Solvents Phenylsulphonic acid, methanesulphonic acid, chlorobenzene
Reaction conditions Heating, often reflux, several hours to days
Product isolation Hydrolysis followed by crystallization or filtration

This method is widely used for large-scale synthesis but is relatively slow and requires careful handling of corrosive reagents.

Synthesis via Ketophosphonate Intermediates

An alternative approach involves the Arbuzov reaction to prepare ketophosphonate intermediates, which are then reacted with dialkyl phosphites to form the bisphosphonate:

  • Step 1: Acyl chlorides react with trialkyl phosphites to form ketophosphonates.
  • Step 2: Addition of dialkyl phosphite to the ketophosphonate carbonyl group yields dialkyl 1-hydroxy-1,1-bisphosphonates.
  • Step 3: Subsequent hydrolysis or methanolysis removes ester groups to yield the free acid bisphosphonate.

This method allows for one-pot procedures and can be modified by using tris(trimethylsilyl) phosphite to facilitate ester removal.

Modern and Green Synthetic Approaches

Three-Component Condensation Method

A widely used modern method for aminobisphosphonates, which can be adapted for hydroxybisphosphonates, is the three-component condensation involving:

  • Amines
  • Trialkyl orthoformates
  • Dialkyl phosphites

This reaction proceeds under mild conditions and often yields complex mixtures that are hydrolyzed directly to bisphosphonic acids without isolating intermediates. Modifications include microwave-assisted synthesis, solvent-free conditions, and catalysis by titanium dioxide or crown ethers to improve selectivity and yield.

Microwave-Assisted and Solvent-Free Methods

Recent advances focus on reducing reaction times and environmental impact by employing microwave irradiation and grinding techniques. For example, α-hydroxyphosphonates (structurally related compounds) have been synthesized efficiently by reacting aldehydes with dialkyl phosphites under microwave irradiation without solvents or catalysts, followed by simple crystallization.

Specific Preparation of Ammonium Trihydrogen (1-hydroxyethylidene)bisphosphonate

While direct detailed procedures for this exact ammonium salt are scarce, the compound is typically prepared by neutralizing the free acid form (1-hydroxyethylidene-1,1-bisphosphonic acid) with ammonium hydroxide or ammonium salts after synthesis by the above methods.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
One-step from carboxylic acids Carboxylic acids Phosphorus trichloride, phosphorous acid, sulfonic acid solvents, heating Established, scalable Slow, hazardous reagents
Ketophosphonate intermediate Acyl chlorides, trialkyl phosphites Arbuzov reaction, dialkyl phosphite addition, hydrolysis One-pot, versatile Intermediate instability
Three-component condensation Amines, trialkyl orthoformates, dialkyl phosphites Mild conditions, microwave, catalysts Mild, adaptable Complex mixtures, purification needed
Microwave-assisted synthesis Aldehydes, dialkyl phosphites Microwave irradiation, solvent-free Fast, green chemistry Limited substrate scope
Neutralization to ammonium salt Free acid bisphosphonate Ammonium hydroxide or ammonium salts Simple salt formation Requires prior acid synthesis

Research Findings and Optimization Notes

  • The classical method remains the most reliable for industrial-scale production but is being improved by solvent and catalyst optimization to reduce reaction time and environmental impact.
  • Microwave-assisted and solvent-free methods show promise for laboratory-scale synthesis with high yields and purity, reducing the need for extensive purification.
  • The use of ketophosphonate intermediates allows for structural diversity and functional group tolerance, important for synthesizing derivatives with specific biological activities.
  • Neutralization to the ammonium salt is straightforward but requires careful pH control to ensure product stability and purity.

Chemical Reactions Analysis

Chemical Reactions of Bisphosphonates

Bisphosphonates can undergo various chemical reactions, including hydrolysis, acid-base reactions, and complexation with metal ions.

Hydrolysis

Bisphosphonates can undergo hydrolysis, which is a crucial step in their synthesis. The hydrolysis of intermediate compounds leads to the formation of the final bisphosphonate product.

Acid-Base Reactions

Bisphosphonates are acidic compounds and can form salts with bases. For example, ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate is a salt formed from the reaction of (1-hydroxyethylidene)bisphosphonic acid with ammonia.

Complexation with Metal Ions

Bisphosphonates are known for their ability to chelate metal ions, which is important in their biological activity. This property is also utilized in industrial applications to stabilize formulations and prevent interference from metal ions .

Potential Chemical Transformations

While specific transformations of this compound are not well-documented, bisphosphonates in general can undergo several types of chemical transformations:

  • Decomposition : Under certain conditions, bisphosphonates can decompose into simpler phosphorus-containing compounds.

  • Condensation Reactions : Bisphosphonates might participate in condensation reactions with other molecules, forming more complex structures.

Data Tables

Given the limited specific data on this compound, the following table provides general information on bisphosphonates and their synthesis:

Compound Synthesis Method Yield Reaction Conditions
General BisphosphonatesPCl₃ and carboxylic acidVariableHeating, followed by hydrolysis
HydroxybisphosphonatesTris(trimethylsilyl) phosphiteHighOne-pot reaction

Scientific Research Applications

Medical Applications

1.1 Osteoporosis Treatment

The primary application of ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate is in the treatment of osteoporosis and other metabolic bone diseases. Its mechanism involves the inhibition of osteoclast-mediated bone resorption, which is crucial for maintaining bone density. By inhibiting farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, this compound effectively reduces bone turnover and increases bone density, making it beneficial for patients at risk of fractures due to osteoporosis .

1.2 Other Bone Metabolic Disorders

In addition to osteoporosis, this compound is effective in treating conditions such as Paget's disease and tumor-induced hypercalcemia. Clinical studies have shown that bisphosphonates can significantly reduce skeletal-related events in cancer patients with bone metastases .

1.3 Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties, which could enhance its therapeutic effects in conditions like rheumatoid arthritis. Studies indicate that it can inhibit the secretion of enzymes involved in cartilage destruction, providing a protective effect against joint damage .

Agricultural Applications

2.1 Fertilizers and Soil Health

In agriculture, this compound is utilized as a fertilizer additive due to its ability to enhance nutrient uptake by plants. Its unique chemical structure allows it to bind with soil minerals, improving soil health and promoting plant growth .

2.2 Pest Control

The compound also shows potential in pest control applications, where its properties can inhibit the growth of certain pathogens affecting crops. Its effectiveness as a biopesticide is being explored, particularly in organic farming practices .

Industrial Applications

3.1 Water Treatment

This compound is employed in water treatment processes as a scale inhibitor and corrosion inhibitor in various industrial systems. Its ability to chelate metal ions makes it effective in preventing scale formation in boilers and cooling systems .

3.2 Detergents and Cleaning Agents

In the detergent industry, this compound acts as a stabilizer for peroxides and enhances the cleaning efficacy of formulations used for metal cleaning and dyeing processes .

Case Studies

Study Application Findings
Study on Osteoporosis TreatmentMedicalDemonstrated significant reduction in fracture risk among patients treated with bisphosphonates compared to control groups .
Research on Anti-inflammatory EffectsRheumatologyShowed that this compound inhibited enzyme secretion related to cartilage degradation in vitro .
Agricultural Use CaseCrop Yield ImprovementApplication of bisphosphonates resulted in improved nutrient absorption and increased crop yields under controlled conditions .

Mechanism of Action

The mechanism of action of ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate involves its interaction with hydroxyapatite in bone tissue. It inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone turnover. The compound binds to the bone mineral matrix, preventing the dissolution of hydroxyapatite and maintaining bone density .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₂H₁₀NO₇P₂ (ammonium salt)
  • Applications : Primarily used as a chelating agent in water treatment, detergent formulations, and cosmetics due to its stability under alkaline conditions and chlorine resistance .
  • Mechanism : Acts as a metal ion sequestrant, inhibiting scale formation by binding calcium and magnesium ions .

Comparison with Similar Bisphosphonates

Structural and Functional Differences

Bisphosphonates vary in substituents on the central carbon, influencing their chemical behavior and applications. Below is a comparative analysis:

Compound Central Carbon Substituents Primary Use Solubility (Water)
Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate -OH, -CH₂PO₃H₂, -NH₄⁺ Industrial chelation, cosmetics 774 g/L (20°C)
Tetrasodium etidronate (C₂H₉Na₄O₇P₂) -OH, -CH₂PO₃Na₂ Osteoporosis treatment, detergents High (Na⁺ salt)
Pamidronate (C₃H₉NNa₂O₇P₂) -NH₂, -CH₂PO₃H₂ Bone resorption inhibition Moderate
Risedronate (C₇H₁₀NO₇P₂Na) Pyridinyl side chain Paget’s disease, osteoporosis Low
Alendronate (C₄H₁₂NO₇P₂Na) Aminoalkyl side chain Osteoporosis Low

Key Observations :

  • Industrial vs. Medical Use : this compound and tetrasodium etidronate are optimized for chelation in detergents or water treatment, while pamidronate and risedronate target bone metabolism .
  • Solubility: Sodium/ammonium salts (e.g., tetrasodium etidronate) exhibit higher solubility than free acids or nitrogenous analogs, aligning with their industrial applications .

Mechanistic Insights :

  • Enzyme Inhibition : Nitrogen-containing bisphosphonates (e.g., risedronate) inhibit farnesyl pyrophosphate synthase (FPPS) with higher potency due to their side-chain interactions in the enzyme’s hydrophobic pocket .
  • Bone Binding : Bond distances between oxygen atoms in bisphosphonates and cations (Na⁺/Ca²⁺) correlate with bone affinity. For example, risedronate’s pyridinyl group reduces Na⁺–O bond length to 2.1 Å, enhancing bone retention .

Biological Activity

Ammonium trihydrogen (1-hydroxyethylidene) bisphosphonate, commonly known as a nitrogen-containing bisphosphonate, is a compound with significant biological activity primarily related to its role in bone metabolism and treatment of various bone-related conditions. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Nitrogen-containing bisphosphonates, including ammonium trihydrogen (1-hydroxyethylidene) bisphosphonate, exert their effects by inhibiting osteoclast-mediated bone resorption. The primary mechanism involves the inhibition of the mevalonate pathway, which is crucial for the post-translational modification of proteins essential for osteoclast function. Specifically, these compounds inhibit farnesyl pyrophosphate synthase, leading to reduced isoprenylation of small GTPases such as Rab, Rac, and Rho. This inhibition disrupts critical cellular processes in osteoclasts, ultimately inducing apoptosis and reducing bone resorption .

Biological Activity and Applications

The biological activity of ammonium trihydrogen (1-hydroxyethylidene) bisphosphonate includes:

  • Bone Density Preservation : It is effective in increasing bone mineral density (BMD) in patients with osteoporosis and other metabolic bone diseases.
  • Antitumor Activity : Some studies suggest that bisphosphonates may have direct antitumor effects, potentially inhibiting tumor growth and metastasis through their action on the bone microenvironment .
  • Matrix Metalloproteinase Inhibition : This compound has been shown to modulate matrix metalloproteinase activity, which plays a role in tissue remodeling and inflammation .

Osteoporosis Treatment

A clinical trial involving postmenopausal women demonstrated that treatment with ammonium trihydrogen (1-hydroxyethylidene) bisphosphonate resulted in significant improvements in BMD over a five-year period. Participants receiving the treatment showed a 5% increase in lumbar spine BMD compared to the placebo group .

Osteonecrosis of the Jaw (ONJ)

A systematic review highlighted the association between bisphosphonate use and ONJ. In a cohort study of patients treated with intravenous bisphosphonates for cancer-related conditions, the incidence of ONJ was reported at approximately 4% . However, this risk was significantly lower (0.0004% to 0.06%) in patients receiving oral bisphosphonates for osteoporosis .

Data Table: Summary of Biological Activities

Biological Activity Effect Clinical Relevance
Osteoclast InhibitionInduces apoptosisReduces bone resorption
Bone Density IncreaseEnhances BMDPrevents osteoporosis
Antitumor EffectsInhibits tumor growthPotential adjunct therapy for cancers
Matrix Metalloproteinase ModulationAffects tissue remodelingMay reduce inflammation

Research Findings

Recent studies have underscored the importance of ammonium trihydrogen (1-hydroxyethylidene) bisphosphonate not only in managing osteoporosis but also in its potential roles in cancer therapy. Research indicates that these compounds can alter the tumor microenvironment by affecting bone metabolism and may enhance the efficacy of certain chemotherapeutic agents .

Furthermore, ongoing investigations are examining the long-term safety profiles of these medications, particularly concerning ONJ and other adverse effects associated with prolonged use .

Q & A

Q. What theoretical frameworks guide the design of derivatives with enhanced selectivity for bone-targeted therapies?

  • Methodological Answer : Structure-activity relationship (SAR) models based on Hammett constants (σ) of substituents predict electronic effects on binding affinity. Link to pharmacokinetic theories (e.g., Lipinski’s rules) to balance hydrophilicity and membrane permeability .

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